"D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]-" chemical properties
"D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]-" chemical properties
The following technical guide provides an in-depth analysis of
Technical Monograph: -Propanoyl-D-mannosamine (ManNProp)
Functional Class: Metabolic Glycoengineering (MGE) Precursor Target Pathway: Sialic Acid Biosynthesis (Leland Pathway)
Executive Summary
-Propanoyl-D-mannosamine (ManNProp) is a synthetic analog of the naturally occurring hexosamineBy replacing the native
Chemical Identity & Physicochemical Properties[2][3][4]
ManNProp is a monosaccharide derivative.[] It is not typically found in mammalian tissues but is readily taken up and metabolized by mammalian cells.
Nomenclature and Structure
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IUPAC Name: 2-Deoxy-2-propanamido-D-mannopyranose
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Common Name:
-Propanoyl-D-mannosamine (ManNProp)[3] -
Chemical Formula: C
H NO -
Molecular Weight: ~235.23 g/mol
Physical Properties
| Property | Description | Context |
| Appearance | White to off-white crystalline solid | Hygroscopic; store desiccated. |
| Solubility | High in Water, Methanol, DMSO | Stock solutions (e.g., 100 mM) are typically prepared in PBS or culture media. |
| Stability | Stable at -20°C (solid) | Avoid repeated freeze-thaw cycles for aqueous stocks. |
| Anomeric Ratio | Mixture of | Equilibrates in aqueous solution (mutarotation). |
Mechanism of Action: Metabolic Glycoengineering
The utility of ManNProp relies on the promiscuity of the sialic acid biosynthetic enzymes. The pathway, known as the Leland Pathway , tolerates the extension of the acyl chain at the C-2 position by one methylene unit (from acetyl to propanoyl).
The Biosynthetic Cascade
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Uptake: ManNProp enters the cytosol via non-specific transporters or passive diffusion (if peracetylated).
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Phosphorylation: ManNAc 6-kinase (MNK) phosphorylates ManNProp to ManNProp-6-Phosphate.
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Condensation: Neu5Ac-9-P synthase condenses it with Phosphoenolpyruvate (PEP) to form
-Propanoylneuraminic acid-9-phosphate (Neu5Prop-9-P). -
Activation: The sialic acid is activated by CMP-Sialic Acid Synthetase (CSS) in the nucleus to form CMP-Neu5Prop .
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Transfer: Sialyltransferases in the Golgi transfer Neu5Prop onto nascent glycoconjugates.
Pathway Visualization (Graphviz)
Figure 1: The metabolic conversion of ManNProp to cell-surface
Biological Applications & Causality[4]
Viral Inhibition (Influenza A)[7]
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Mechanism: Influenza viruses rely on Hemagglutinin (HA) to bind host sialic acids and Neuraminidase (NA) to cleave them for viral release.[5]
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Effect of ManNProp: The incorporation of Neu5Prop creates steric hindrance.
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Binding: The extra methylene group can reduce the affinity of HA for the host receptor.
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Release: More critically, viral Neuraminidases (sialidases) cleave Neu5Prop much slower than the natural Neu5Ac. This traps progeny virions on the cell surface, limiting viral spread (Keppler et al., 1995).
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Modulation of Neural Cell Adhesion
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Mechanism: The Neural Cell Adhesion Molecule (NCAM) is heavily modified by Polysialic Acid (polySia) , a homopolymer of
-2,8-linked sialic acids. PolySia acts as a "spacer" that prevents cell adhesion, promoting plasticity. -
Effect of ManNProp: The polysialyltransferases (ST8Sia-II/IV) cannot efficiently polymerize Neu5Prop.
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Outcome: Treatment with ManNProp drastically reduces polySia expression on neurons without abolishing general sialylation. This is a standard tool for studying the specific role of polySia in neuronal development and tumor metastasis.
Experimental Protocols
Chemical Synthesis (Acylation Protocol)
If commercial stock is unavailable, ManNProp can be synthesized from D-Mannosamine HCl.
Reagents: D-Mannosamine HCl, Propionic anhydride, Triethylamine (TEA), Methanol.
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Dissolution: Dissolve D-Mannosamine HCl (1 eq) in anhydrous Methanol.
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Basification: Add TEA (1.2 eq) to liberate the free amine.
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Acylation: Dropwise add Propionic anhydride (1.1 eq) at 0°C.
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Reaction: Stir at Room Temperature (RT) for 2-4 hours. Monitor by TLC (Ethyl Acetate/MeOH).
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Purification: Concentrate in vacuo. Recrystallize from EtOH/Ether or purify via silica flash chromatography.
Cell Culture Supplementation Workflow
This protocol ensures optimal incorporation with minimal toxicity.
Target Concentration: 1 mM to 5 mM (High concentrations >10 mM may induce osmotic stress or toxicity).
| Step | Action | Critical Technical Note |
| 1. Preparation | Dissolve ManNProp in PBS or media to create a 100 mM stock. Filter sterilize (0.22 | Do not autoclave the sugar solution; it may caramelize/degrade. |
| 2. Seeding | Seed cells (e.g., HeLa, CHO, Jurkat) at 30-40% confluency. | Low confluency ensures active division, maximizing metabolic uptake. |
| 3. Incubation | Add ManNProp stock to media (Final: 2 mM). Incubate for 48-72 hours. | It takes ~2 days to turnover the existing glycocalyx and display Neu5Prop. |
| 4. Validation | Harvest cells. Analyze surface sialic acids via HPLC or Mass Spectrometry.[1][4] | Lectin binding is not specific enough to distinguish Neu5Ac from Neu5Prop. |
Analytical Validation Workflow (DMB-HPLC)
To confirm the conversion of ManNProp to Neu5Prop, one must release the sialic acids and tag them.
Figure 2: DMB-HPLC workflow for quantifying Neu5Prop incorporation.
References
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Keppler, O. T. , et al. (1995). "Biosynthetic modulation of sialic acid-dependent virus-receptor interactions of two primate polyoma viruses." Journal of Biological Chemistry. Link (Note: Foundational paper on ManNProp modulating viral binding).
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Kayser, H. , et al. (1992).[6] "Biosynthesis of a nonphysiological sialic acid in different rat organs, using N-propanoyl-D-hexosamines as precursors."[6] Journal of Biological Chemistry. Link
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Mahal, L. K. , Yarema, K. J., & Bertozzi, C. R. (1997). "Engineering Chemical Reactivity on Cell Surfaces Through Oligosaccharide Biosynthesis." Science. Link (Establishes the MGE paradigm).
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Horstkorte, R. , et al. (2004). "Selective inhibition of polysialic acid expression in neuroblastoma cells by a modified N-acetylmannosamine analogue." Biochemical and Biophysical Research Communications. Link
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Du, J. , et al. (2009). "Metabolic glycoengineering: Sialic acid and beyond." Glycobiology. Link
